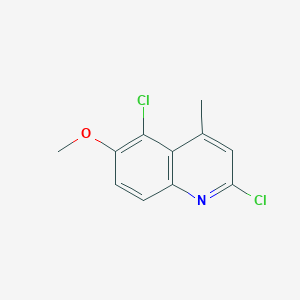

2,5-Dichloro-6-methoxy-4-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dichloro-6-methoxy-4-methylquinoline is a halogenated quinoline derivative with a methoxy group at position 6, methyl at position 4, and chlorine atoms at positions 2 and 4. Its molecular formula is C₁₁H₁₀Cl₂NO, and it is synthesized via chlorination of precursor compounds using sulfuryl chloride (SO₂Cl₂) in hot acetic acid (AcOH) . This compound serves as a critical intermediate in the synthesis of antimalarial drugs such as tafenoquine, where it undergoes further functionalization (e.g., nitration and condensation with phenolic derivatives) . Its structural characterization includes ¹H and ¹³C NMR data, confirming substituent positions and electronic environments . Commercial availability is noted in chemical catalogs, highlighting its relevance in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-6-methoxy-4-methylquinoline typically involves the chlorination and methoxylation of a quinoline derivative. One common method includes the Friedel-Crafts acylation followed by chlorination and methoxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-methoxy-4-methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Anti-Malarial Applications

Mechanism of Action

2,5-Dichloro-6-methoxy-4-methylquinoline is recognized for its efficacy against malaria-causing parasites. The compound operates by inhibiting the growth of Plasmodium species, which are responsible for malaria. Its structure allows it to interfere with the parasite's metabolic processes, thus reducing its viability.

Case Studies and Research Findings

A study highlighted the synthesis of various quinoline derivatives, including this compound, which demonstrated significant anti-plasmodial activity. The structure-activity relationship (SAR) analysis indicated that modifications in the quinoline structure could enhance its potency against malaria parasites. For instance, certain analogs exhibited low nanomolar activity against resistant strains of Plasmodium falciparum .

Insecticidal Properties

Insecticidal Effects

Recent research has identified this compound as having larvicidal and pupicidal effects on mosquito vectors of malaria and dengue fever. The compound's effectiveness was evaluated against various life stages of mosquitoes, showing lethal concentrations that significantly impacted larval survival rates.

Quantitative Data

The compound exhibited a lethal concentration (LC50) ranging from 4.408 µM/mL to 7.958 µM/mL across different developmental stages of mosquito larvae . This suggests its potential use in vector control strategies aimed at reducing the transmission of mosquito-borne diseases.

Antimicrobial and Anticancer Activities

Antimicrobial Activity

Beyond its anti-malarial properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies report minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 15.63 |

| Staphylococcus aureus | 31.25 |

| Methicillin-resistant Staphylococcus aureus | 7.81 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly against multidrug-resistant cancer cell lines. In vitro studies suggest that it can inhibit cell proliferation through mechanisms involving the inhibition of P-glycoprotein (P-gp), a protein associated with drug resistance .

Summary of Structural Variations and Their Effects

The biological activities of this compound can be influenced by structural modifications. The following table summarizes some notable derivatives and their corresponding activities:

| Compound Derivative | Activity Type | Efficacy/Notes |

|---|---|---|

| 2-Chloro-6-methoxy-4-methylquinoline | Antimicrobial | Effective against MRSA |

| 6-Methoxy-4-methylquinoline-2-thiol | Anticancer | Inhibits gastric carcinoma cells |

| Novel quinoline derivatives | Insecticidal | Significant larvicidal effects |

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-methoxy-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Comparison

The substituent positions and functional groups of 2,5-Dichloro-6-methoxy-4-methylquinoline distinguish it from analogous quinoline derivatives. Key structural comparisons include:

Physicochemical Properties

- Melting Points: this compound: Not explicitly reported, but NMR data (δ 7.95–3.04 ppm) suggest moderate polarity . 4-Chloro-6,7-dimethoxyquinoline: High melting point (403–404 K) due to crystallinity and planar structure . 6-Methoxyquinoline: Liquid at room temperature (mp 18–20°C) .

- Solubility: Dichloro derivatives exhibit lower aqueous solubility compared to methoxy-rich analogs (e.g., 5-Chloro-2,6-dimethoxy-4-methylquinoline) due to increased hydrophobicity .

Biological Activity

2,5-Dichloro-6-methoxy-4-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article explores the compound's synthesis, structure-activity relationships (SAR), and biological efficacy based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes. The structure of the compound can be represented as follows:

This molecular structure is characterized by a quinoline core with chlorine and methoxy substituents, which are crucial for its biological activity.

Antimalarial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimalarial properties. A study highlighted the structure–activity relationship of various quinoline derivatives against Plasmodium falciparum, revealing that modifications at the C6 position enhance potency. For instance, chlorinated analogues demonstrated superior antiplasmodial activity compared to their fluorinated counterparts. The following table summarizes some findings related to antimalarial activity:

| Compound | Substituent | EC50 (nM) | Remarks |

|---|---|---|---|

| 8 | H | 41.2 ± 5.3 | Unsubstituted |

| 9 | OMe | 28.6 ± 0.9 | Higher activity |

| 16 | F | 21.0 ± 2.1 | Improved potency |

| 32 | Cl | 37.0 ± 4.3 | Superior to others |

The EC50 values indicate the concentration required to inhibit 50% of parasite growth, with lower values signifying higher potency against malaria.

Anticancer Activity

In addition to antimalarial properties, quinoline derivatives have been studied for their anticancer potential. Certain studies have shown that compounds with similar structures inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines.

Case Studies

- Antimalarial Efficacy : In vivo studies demonstrated that certain chlorinated quinolines showed effective suppression of parasitemia in murine models infected with Plasmodium species. The compounds were administered at varying doses to evaluate their therapeutic index and toxicity profile.

- Anticancer Evaluation : A series of in vitro assays were conducted on breast cancer cell lines (MCF-7 and T47D), where compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations, indicating promising anticancer activity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,5-dichloro-6-methoxy-4-methylquinoline, and how are intermediates validated?

- Methodology : The compound can be synthesized via chlorination of precursor quinoline derivatives. For example, reacting 5-chloro-2,6-dimethoxy-4-methylquinoline (XXVI) with sulfuryl chloride (SO₂Cl₂) in hot acetic acid yields This compound (XXV) . Intermediate validation involves NMR and LC-MS to confirm structural integrity. Crystallographic refinement using SHELXL (a program for small-molecule refinement) ensures precise structural determination .

Q. How can researchers purify and characterize this compound effectively?

- Methodology :

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Characterization :

- NMR (¹H/¹³C) to confirm substituent positions.

- HPLC for purity assessment (>95% by area normalization).

- X-ray crystallography (via SHELX programs) to resolve ambiguities in stereochemistry .

Q. What are the key chemical reactions involving the chloro and methoxy substituents?

- Methodology :

- Chlorine substitution : The 5-chloro group undergoes nucleophilic displacement with amines (e.g., piperazine derivatives) in DMF at 80°C to yield analogs .

- Methoxy stability : The 6-methoxy group is resistant to hydrolysis under mild acidic conditions but can be demethylated using BBr₃ in CH₂Cl₂ .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what computational tools support this optimization?

- Methodology :

- SAR studies : Replace the 4-methyl group with bulkier alkyl chains (e.g., propyl) to improve lipophilicity and membrane permeability .

- Docking simulations : Use AutoDock Vina to predict binding affinity with target proteins (e.g., Plasmodium falciparum enzymes).

- In vitro validation : Test modified derivatives against malaria parasites (e.g., Plasmodium vivax) in erythrocyte cultures .

Q. What mechanisms explain the antiplasmodial activity of this compound derivatives?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ values against Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.

- Metabolic profiling : Use ¹³C-labeled glucose to track disruption of nucleic acid synthesis in parasites .

- Resistance studies : Compare activity against wild-type and drug-resistant parasite strains to identify target specificity .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodology :

- Standardized assays : Replicate experiments using identical parasite strains (e.g., Pf3D7 for P. falciparum) and culture conditions.

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers and assess statistical significance .

- Structural validation : Confirm compound identity via HRMS and 2D-NMR to rule out impurities or degradation .

Q. Experimental Design and Data Analysis

Q. What strategies optimize reaction yields during large-scale synthesis?

- Methodology :

- Catalyst screening : Test PdCl₂(dcpf) (dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene) for cross-coupling reactions to improve efficiency .

- Flow chemistry : Implement continuous-flow reactors to reduce side reactions and enhance reproducibility .

Q. How can crystallographic data resolve ambiguities in substituent positioning?

- Methodology :

- High-resolution X-ray diffraction : Collect data at 100 K using synchrotron radiation for improved resolution.

- SHELXL refinement : Apply restraints for disordered methoxy or chloro groups and validate via R-factor convergence (<5%) .

Q. Future Research Directions

- Mechanistic elucidation : Use cryo-EM to study compound interactions with mitochondrial membranes in Plasmodium .

- Polypharmacology : Screen derivatives against unrelated targets (e.g., cancer cell lines) to identify repurposing opportunities .

- Green synthesis : Develop solvent-free mechanochemical methods for eco-friendly production .

Properties

Molecular Formula |

C11H9Cl2NO |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

2,5-dichloro-6-methoxy-4-methylquinoline |

InChI |

InChI=1S/C11H9Cl2NO/c1-6-5-9(12)14-7-3-4-8(15-2)11(13)10(6)7/h3-5H,1-2H3 |

InChI Key |

JEHPJMVYFZPTHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2)OC)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.